AT2 Receptor Binding Affinity: Tissue-Dependent Selectivity vs. Losartan
PD 123319 demonstrates high-affinity binding to AT2 receptors but exhibits marked tissue-dependent potency variation. In rat adrenal cortical membranes, PD 123319 displays an IC50 of 34 nM for AT2 binding, while losartan shows negligible affinity for AT2 sites at concentrations up to 10 µM . In bovine adrenal glomerulosa cells, PD 123319 binds a second class of Ang II binding sites with an IC50 of 6.9 nM, whereas losartan shows >1,000-fold lower affinity for this population (IC50 ≈ 10 µM) . Conversely, for AT1 receptor binding in human preparations, PD 123319 is essentially inactive (Ki = 120,000 nM) compared to losartan's high affinity . This reciprocal selectivity enables unambiguous dissection of AT2-mediated signaling from AT1-mediated effects in mixed receptor populations.
| Evidence Dimension | AT2 receptor binding affinity in rat adrenal tissue |
|---|---|
| Target Compound Data | PD 123319: IC50 = 34 nM (rat adrenal), IC50 = 6.9 nM (bovine adrenal glomerulosa AT2 sites) |
| Comparator Or Baseline | Losartan (DuP 753): IC50 >10,000 nM for AT2 sites |
| Quantified Difference | PD 123319 shows approximately 300- to 1,450-fold greater affinity for AT2 sites than losartan |
| Conditions | Rat adrenal cortical membrane preparations and bovine adrenal glomerulosa cells; 125I-Ang II radioligand binding competition assays |
Why This Matters
PD 123319 is the definitive tool for isolating AT2-mediated responses in tissues co-expressing both AT1 and AT2 receptors, where losartan cannot achieve AT2 blockade at physiologically relevant concentrations.
